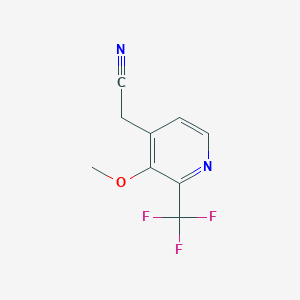

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile

Description

Properties

IUPAC Name |

2-[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-7-6(2-4-13)3-5-14-8(7)9(10,11)12/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLMPKNVDCCQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction

- The initial nitration is carried out under controlled acidic conditions to introduce the nitro group selectively.

- Subsequent reduction of the nitro group to the corresponding amino group is typically achieved using catalytic hydrogenation or chemical reductants such as iron powder or tin chloride under acidic conditions.

Methoxylation

- Methoxylation is performed by nucleophilic aromatic substitution or by methylation of a hydroxyl precursor.

- Common reagents include methyl iodide or dimethyl sulfate in the presence of a base.

Trifluoromethylation

- The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide, trifluoromethyl sulfonium salts, or via copper-mediated trifluoromethylation protocols.

- Reaction temperatures range typically from ambient to moderate heating (50–100 °C), depending on the reagent and catalyst system.

Acetonitrile Group Introduction

- The acetonitrile substituent is installed through condensation reactions involving nitrile-containing intermediates or via nucleophilic substitution on suitable leaving groups.

- Reaction conditions often include polar aprotic solvents and bases to facilitate the reaction.

Recent advances have optimized these steps into streamlined one-pot procedures to improve efficiency and scalability. For example, a three-step one-pot synthesis involves:

- Formation of a hydroxy-enone nitrile intermediate.

- Reaction with methoxylamine hydrochloride in acetic acid to form an intermediate oxime.

- Cyclization and in situ reduction using zinc to yield the aminopyridine core, followed by purification steps including filtration, solvent extraction, drying, and precipitation.

Industrial methods often employ continuous flow reactors and advanced catalysts to enhance yield, purity, and process safety. These methods are proprietary but generally optimize reaction times, temperatures, and reagent stoichiometries to maximize throughput.

| Step | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Nitration | Acidic medium, 30–80 °C, 2–5 hours | 70–85 | Regioselective nitration critical |

| Reduction | Catalytic hydrogenation or chemical reductants | 80–95 | Complete reduction to amine |

| Methoxylation | Methyl iodide/dimethyl sulfate, base, RT–60 °C | 75–90 | Requires dry conditions |

| Trifluoromethylation | Cu-mediated or electrophilic CF3 reagents, 50–100 °C | 60–85 | Sensitive to moisture and air |

| Acetonitrile addition | Polar aprotic solvents, base, RT–80 °C | 65–80 | Control of substitution site important |

| One-pot cyclization/reduction | Acetic acid, Zn, 25–90 °C, 12–15 hours | 60–72 | Avoids intermediate purification steps |

- The introduction of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of derivatives, making this compound valuable in medicinal chemistry and agrochemical development.

- Optimization studies show that the use of zinc as a reducing agent in the cyclization step improves yield and simplifies work-up procedures by avoiding chromatographic purification.

- Reaction times and temperatures have been fine-tuned to balance reaction completion and minimize by-product formation, with typical nitration and cyclization steps requiring several hours at moderately elevated temperatures.

- The choice of solvent and reagent stoichiometry is critical; for example, acetic acid serves as an effective medium for cyclization and reduction steps, while polar aprotic solvents facilitate nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

Oxidation: Formation of 3-methoxy-2-(trifluoromethyl)pyridine-4-carboxaldehyde.

Reduction: Formation of 3-methoxy-2-(trifluoromethyl)pyridine-4-ethylamine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Nitration : Introduction of a nitro group to the pyridine ring.

- Reduction : Conversion of the nitro group to an amino group.

- Methoxylation : Introduction of the methoxy group at the 3-position.

- Trifluoromethylation : Introduction of the trifluoromethyl group at the 2-position.

- Acetonitrile Addition : Introduction of the acetonitrile group at the 4-position.

These synthetic routes are often optimized in industrial settings using advanced catalysts and continuous flow reactors to enhance yield and purity.

Chemical Reactions Involving this compound

The compound can undergo various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to form a carbonyl compound.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Organic Synthesis

This compound is used as a building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances the lipophilicity of derivatives, making them suitable for various applications in drug development and agrochemicals.

Research has indicated potential bioactive properties of this compound, particularly in drug discovery. Studies have explored its effects on various biological targets, including enzymes and receptors, suggesting possible anti-inflammatory and anticancer activities.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may modulate biological pathways relevant to disease processes, making it a candidate for further development in pharmaceuticals .

Agrochemical Development

Due to its chemical structure, this compound is utilized in developing agrochemicals with specific properties aimed at improving crop protection against pests and diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory properties | Demonstrated significant inhibition of inflammatory markers in vitro. |

| Study B | Anticancer activity | Showed selective cytotoxicity against cancer cell lines while sparing normal cells. |

| Study C | Agrochemical efficacy | Found effective against specific pests with low toxicity to beneficial insects. |

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy and acetonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile and related compounds:

Physicochemical Properties (Inferred)

While exact data for this compound are unavailable, comparisons with analogues suggest:

- Molecular Weight : ~230 g/mol (estimated), lower than pyridalyl (491.12 g/mol) due to simpler substituents.

- Solubility : Likely moderate in polar aprotic solvents (e.g., DMF, acetonitrile) due to the nitrile group, contrasting with pyridalyl’s lower solubility from multiple chloro groups.

- Stability : The methoxy group may enhance stability against oxidation compared to compounds with unprotected hydroxyl groups.

Biological Activity

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a methoxy group and a trifluoromethyl group, which can influence its biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxy group can participate in hydrogen bonding interactions.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanisms can vary based on the target:

- Enzyme Inhibition : The trifluoromethyl group has been shown to increase the potency of some compounds by enhancing their binding affinity to enzyme active sites through hydrophobic interactions .

- Cell Signaling Pathways : Research indicates that this compound may modulate signaling pathways such as PI3K/Akt and NF-κB, which are crucial for cell survival and proliferation .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of cancer cell proliferation in vitro. In particular, it has been shown to induce G2/M phase arrest in A375 melanoma cells, leading to increased apoptosis rates .

- Mechanistic Insights : The inhibition of migration and invasion in melanoma cells has been linked to the suppression of MMP-9 expression through the PI3K/NF-κB signaling pathway .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.